molecular formula C16H23NO5 B5290447 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE

Cat. No.: B5290447
M. Wt: 309.36 g/mol
InChI Key: LMBUCVGQPFEJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an acetoxy group and a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE typically involves the esterification of furan-2-carboxylic acid with 4-(hydroxy)-2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The acetylation of the hydroxyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with cellular components. The furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the tetramethylpiperidinyl moiety can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is unique due to the combination of its furan ring, acetoxy group, and tetramethylpiperidinyl moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, such as drug development and materials science .

Properties

IUPAC Name

(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(18)21-12-9-15(2,3)17(16(4,5)10-12)22-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBUCVGQPFEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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